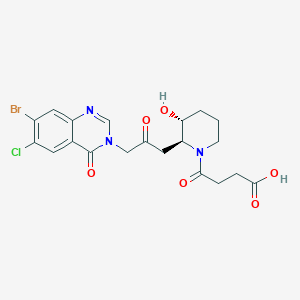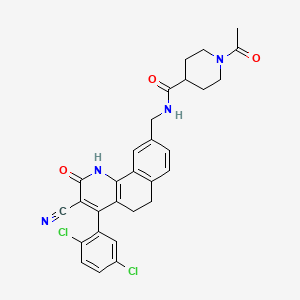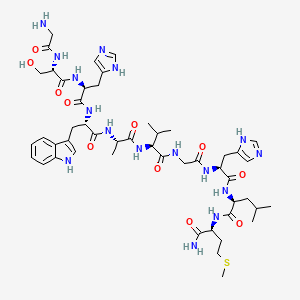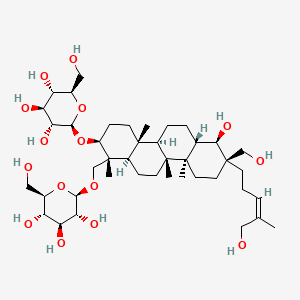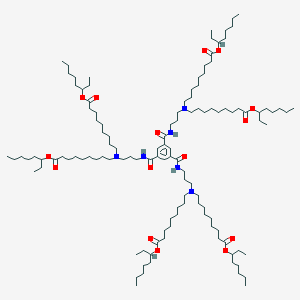
FTT5 LLNs
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Functionalized lipid-like nanoparticles (FTT5 LLNs) are a class of lipid-derived nanomaterials designed for the delivery of messenger RNA (mRNA) in therapeutic applications. These nanoparticles are particularly effective in delivering long mRNA sequences, such as those encoding human factor VIII, and have shown promise in gene editing applications .
準備方法
Synthetic Routes and Reaction Conditions
FTT5 LLNs are synthesized through a series of chemical reactions involving the functionalization of lipid-like molecules. The synthesis typically involves the following steps:
Formation of the lipid-like core: The core structure is synthesized by reacting a tri-functional amine with a lipid-like molecule.
Functionalization: The core is then functionalized with various chemical groups to enhance its ability to encapsulate and deliver mRNA.
Encapsulation of mRNA: The functionalized lipid-like molecules are mixed with mRNA in an aqueous solution, leading to the formation of nanoparticles through self-assembly
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes described above. This typically requires:
Large-scale reactors: To handle the increased volume of reactants and products.
Purification systems: To ensure the removal of impurities and by-products.
Quality control: To ensure consistency and efficacy of the nanoparticles
化学反応の分析
Types of Reactions
FTT5 LLNs primarily undergo the following types of reactions:
Encapsulation reactions: Involving the encapsulation of mRNA within the lipid-like nanoparticles.
Degradation reactions: Involving the breakdown of the nanoparticles within biological systems
Common Reagents and Conditions
Reagents: Tri-functional amines, lipid-like molecules, mRNA.
Conditions: Aqueous solutions, controlled temperature, and pH
Major Products
The major products formed from these reactions are the functionalized lipid-like nanoparticles encapsulating mRNA .
科学的研究の応用
FTT5 LLNs have a wide range of scientific research applications, including:
Gene therapy: Delivery of mRNA encoding therapeutic proteins, such as human factor VIII, for the treatment of genetic disorders like hemophilia A
Gene editing: Delivery of mRNA encoding gene-editing tools, such as Cas9, for precise genome modifications
Protein replacement therapy: Delivery of mRNA encoding essential proteins to restore their function in cases of protein deficiency
Cancer therapy: Delivery of mRNA encoding anti-cancer proteins or immune-modulating proteins
作用機序
FTT5 LLNs exert their effects through the following mechanisms:
Encapsulation and protection: The nanoparticles encapsulate mRNA, protecting it from degradation by ribonucleases.
Cellular uptake: The nanoparticles are taken up by cells through endocytosis.
Endosomal escape: The nanoparticles facilitate the release of mRNA from endosomes into the cytoplasm.
Translation: The mRNA is translated into the therapeutic protein within the cytoplasm
類似化合物との比較
FTT5 LLNs are compared with other lipid-like nanoparticles, such as TT3 LLNs. The key differences include:
Efficiency: This compound have shown higher efficiency in mRNA delivery compared to TT3 LLNs
Specificity: This compound have demonstrated higher specificity for liver cells
Stability: This compound exhibit greater stability in biological systems
Similar Compounds
- TT3 LLNs
- Lipid nanoparticles (LNPs)
- Cationic lipid nanoparticles .
特性
分子式 |
C120H222N6O15 |
|---|---|
分子量 |
1989.1 g/mol |
IUPAC名 |
octan-3-yl 9-[3-[[3,5-bis[3-[bis(9-octan-3-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-3-yloxy-9-oxononyl)amino]nonanoate |
InChI |
InChI=1S/C120H222N6O15/c1-13-25-55-76-106(19-7)136-112(127)82-61-43-31-37-49-67-91-124(92-68-50-38-32-44-62-83-113(128)137-107(20-8)77-56-26-14-2)97-73-88-121-118(133)103-100-104(119(134)122-89-74-98-125(93-69-51-39-33-45-63-84-114(129)138-108(21-9)78-57-27-15-3)94-70-52-40-34-46-64-85-115(130)139-109(22-10)79-58-28-16-4)102-105(101-103)120(135)123-90-75-99-126(95-71-53-41-35-47-65-86-116(131)140-110(23-11)80-59-29-17-5)96-72-54-42-36-48-66-87-117(132)141-111(24-12)81-60-30-18-6/h100-102,106-111H,13-99H2,1-12H3,(H,121,133)(H,122,134)(H,123,135) |
InChIキー |
ZHSXZXHOSOJDFK-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC)OC(=O)CCCCCCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCCCCCCC(=O)OC(CC)CCCCC)C(=O)NCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCCCCCCC(=O)OC(CC)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


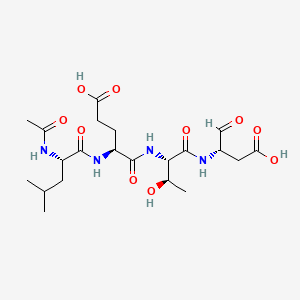
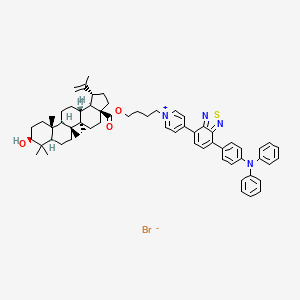
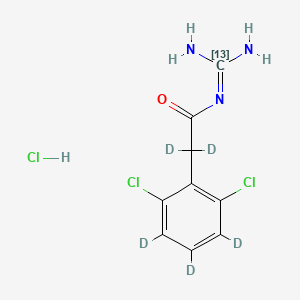
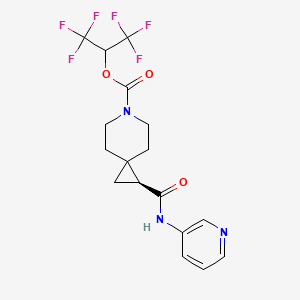
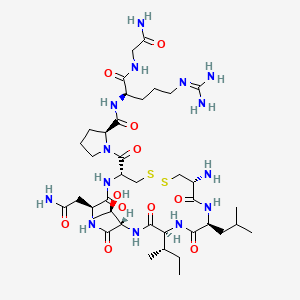
![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
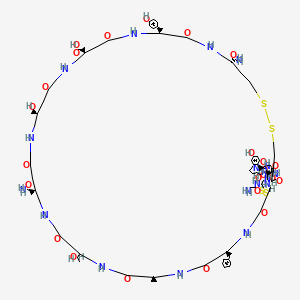
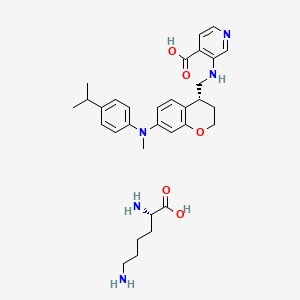
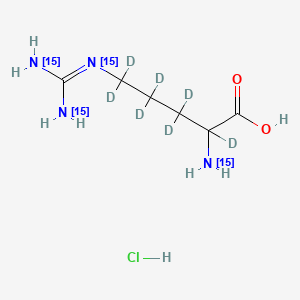
![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
